molecular formula C14H11Cl3N2O2S B284370 N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide

N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide

Cat. No. B284370
M. Wt: 377.7 g/mol
InChI Key: IKNGBFBUGGMHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTA-EG6 is a small molecule inhibitor that has been shown to inhibit the activity of certain enzymes and proteins, making it a valuable tool in various biological studies.

Mechanism of Action

N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide exerts its inhibitory effects by binding to the active site of enzymes and proteins, preventing them from carrying out their normal functions. The exact mechanism of action of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide varies depending on the target protein or enzyme being studied.
Biochemical and Physiological Effects
N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been shown to have a variety of biochemical and physiological effects. Inhibition of HDACs by N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been shown to lead to increased acetylation of histones, resulting in alterations in gene expression. Inhibition of the proteasome by N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been shown to lead to accumulation of misfolded proteins, leading to cell death. The effects of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide on MDM2 inhibition are still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide in laboratory experiments is its specificity towards certain enzymes and proteins. This allows researchers to selectively study the effects of inhibiting these targets without affecting other cellular processes. However, N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide is not effective against all enzymes and proteins, and its effects may vary depending on the specific target being studied.

Future Directions

There are several potential future directions for research involving N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide. One area of interest is the development of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide derivatives with improved specificity and potency towards certain targets. Another potential direction is the use of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the effects of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide on MDM2 inhibition and its potential applications in cancer therapy.
In conclusion, N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide is a valuable tool in scientific research due to its unique properties and potential applications. Its specificity towards certain enzymes and proteins allows researchers to selectively study the effects of inhibiting these targets, and its use in laboratory experiments has led to significant advances in our understanding of various biological processes. Further research is needed to fully understand the potential applications of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide in various fields, including cancer therapy.

Synthesis Methods

N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide can be synthesized using a multistep process involving the reaction of various reagents, including benzenesulfonyl chloride, triethylamine, and trichloroacetyl chloride. The synthesis of N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been described in detail in several scientific publications and can be performed in a laboratory setting.

Scientific Research Applications

N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has been extensively used in scientific research to study the activity of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and the proteasome. N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide has also been shown to inhibit the activity of the oncogenic protein MDM2, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C14H11Cl3N2O2S

Molecular Weight

377.7 g/mol

IUPAC Name

N//'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide

InChI

InChI=1S/C14H11Cl3N2O2S/c15-14(16,17)13(18-11-7-3-1-4-8-11)19-22(20,21)12-9-5-2-6-10-12/h1-10H,(H,18,19)

InChI Key

IKNGBFBUGGMHTC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl

SMILES

C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.